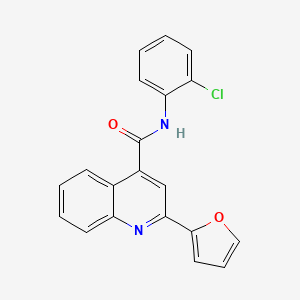
1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(phenylsulfonyl)-4-(2-pyridinylmethyl)piperazine is 317.11979803 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways
- Metabolism in Antidepressant Development: 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, a compound structurally similar to 1-(phenylsulfonyl)-4-(2-pyridinylmethyl)piperazine, has been explored in the metabolism of a novel antidepressant, Lu AA21004. This compound is oxidized to various metabolites through the action of multiple cytochrome P450 enzymes, highlighting its complex metabolic pathway in the context of drug development (Hvenegaard et al., 2012).
Chemical Synthesis and Characterization
Development of Adenosine Receptor Antagonists
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, including compounds structurally related to 1-(phenylsulfonyl)-4-(2-pyridinylmethyl)piperazine, have been synthesized and characterized as adenosine A2B receptor antagonists. These compounds, such as PSB-09120 and PSB-0788, demonstrate subnanomolar affinity and selectivity, indicating their potential in therapeutic applications (Borrmann et al., 2009).
HIV-1 Reverse Transcriptase Inhibitors
Bis(heteroaryl)piperazines, structurally similar to 1-(phenylsulfonyl)-4-(2-pyridinylmethyl)piperazine, have been explored as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. One such compound, U-87201E, has been selected for clinical evaluation due to its potency and effectiveness (Romero et al., 1994).
Pharmaceutical Applications
Antibacterial Agents
Research on pyrido(2,3-d)pyrimidine derivatives, which are structurally related to 1-(phenylsulfonyl)-4-(2-pyridinylmethyl)piperazine, has shown that these compounds exhibit promising antibacterial activity. They are particularly effective against gram-negative bacteria, including Pseudomonas aeruginosa, indicating their potential as antibacterial agents (Matsumoto & Minami, 1975).
Antipsychotic Agents
Piperazin-1-yl-phenyl-arylsulfonamides, structurally related to 1-(phenylsulfonyl)-4-(2-pyridinylmethyl)piperazine, have been identified as atypical antipsychotic agents. They demonstrate high affinities for serotonin receptors, with compounds like naphthalene-2-sulfonic acid isopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide showing antagonistic activity for both 5-HT(2C) and 5-HT(6) receptors (Park et al., 2010).
Glucan Synthase Inhibitors
The synthesis and structure-activity relationship of pyridazinones, such as 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one, have been explored as β-1,3-glucan synthase inhibitors. These compounds have shown significant efficacy in vivo against Candida glabrata infection, indicating their potential in antifungal therapy (Ting et al., 2011).
Serotonergic Ligands as Insecticides
Exploring PAPP, a serotonergic ligand structurally similar to 1-(phenylsulfonyl)-4-(2-pyridinylmethyl)piperazine, has led to the design of novel insecticides. The derivatives synthesized from PAPP display growth-inhibiting and larvicidal activities against armyworm, showcasing a potential novel mode of action for insecticidal compounds (Cai et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-22(21,16-7-2-1-3-8-16)19-12-10-18(11-13-19)14-15-6-4-5-9-17-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEJLVVCHYSUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methyl-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-phenylpyrimidine](/img/structure/B5603918.png)
![N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B5603922.png)

![4-(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID](/img/structure/B5603946.png)

![2-(2,4-difluorophenoxy)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B5603966.png)
![3-{(3R*,4S*)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid](/img/structure/B5603970.png)
![3-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B5603977.png)


![N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5603996.png)
![4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604003.png)
![3-amino-4,6-dimethyl-N-(naphthalen-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5604012.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(4-methylpiperazin-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5604021.png)
